

Thozalinone-d5: A Technical Overview of its Analysis and Purity

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Compound of Interest

Compound Name: Thozalinone-d5

Cat. No.: B12416649

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical chemistry and purity assessment of **Thozalinone-d5**, a deuterated analog of the psychostimulant Thozalinone. This document is intended to serve as a valuable resource for researchers utilizing **Thozalinone-d5** in preclinical and clinical studies, particularly in the fields of pharmacology, drug metabolism, and pharmacokinetics.

Core Compound Data

Thozalinone-d5 is the deuterated form of Thozalinone, a compound known to act as a releasing agent of dopamine and norepinephrine.[1] The incorporation of five deuterium atoms into the phenyl ring provides a stable isotopic label, making it an ideal internal standard for quantitative bioanalytical assays.

Identifier	Value	Source
Chemical Name	2-(Dimethylamino)-5-(phenyl-d5)-2-oxazolin-4-one	[2]
Synonyms	CL 39808-d5, NSC 170962-d5, Stimsen-d5, Tozalinone-d5	[2]
CAS Number	655-05-0 (non-deuterated)	[1][2][3][4][5][6][7]
Molecular Formula	C ₁₁ D ₅ H ₇ N ₂ O ₂	[2][8]
Molecular Weight	209.256 g/mol	[2][8]
Appearance	White to Pale Yellow Solid	[9]
Purity (typical)	>95% (HPLC)	[9]

Analytical Characterization and Purity Assessment

A comprehensive analysis of **Thozalinone-d5** is critical to ensure the accuracy and reliability of experimental results. The following protocols are based on standard analytical techniques for the characterization of isotopically labeled compounds and related small molecules.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is a primary method for assessing the purity of **Thozalinone-d5**. [9][10][11]

Experimental Protocol:

- **Instrumentation:** A standard HPLC system equipped with a UV detector.
- **Column:** A C18 reverse-phase column is typically suitable for this type of small molecule analysis.
- **Mobile Phase:** A gradient of acetonitrile and water (both with 0.1% formic acid) is a common starting point. The gradient should be optimized to achieve good separation of the main peak from any impurities.

- Flow Rate: 1.0 mL/min.
- Detection: UV detection at a wavelength determined by the UV absorbance maximum of Thozalinone (e.g., 240 nm).^[9]
- Sample Preparation: A stock solution of **Thozalinone-d5** is prepared in a suitable solvent such as methanol or acetonitrile and diluted to an appropriate concentration for injection.
- Data Analysis: The purity is calculated by dividing the peak area of the **Thozalinone-d5** by the total peak area of all observed peaks, expressed as a percentage.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H-NMR and ¹³C-NMR are essential for confirming the chemical structure of **Thozalinone-d5** and verifying the positions of the deuterium labels.

Experimental Protocol:

- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- Solvent: A deuterated solvent in which the compound is soluble, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).
- Sample Preparation: A few milligrams of the sample are dissolved in the deuterated solvent.
- Data Analysis: The ¹H-NMR spectrum is expected to show the absence of signals corresponding to the phenyl protons, confirming successful deuteration. The remaining proton signals should correspond to the dimethylamino and oxazolinone ring protons. The ¹³C-NMR spectrum will show the carbon signals of the entire molecule.

Mass Spectrometry (MS) for Molecular Weight and Isotopic Purity Verification

Mass spectrometry is used to confirm the molecular weight of **Thozalinone-d5** and to assess its isotopic purity.

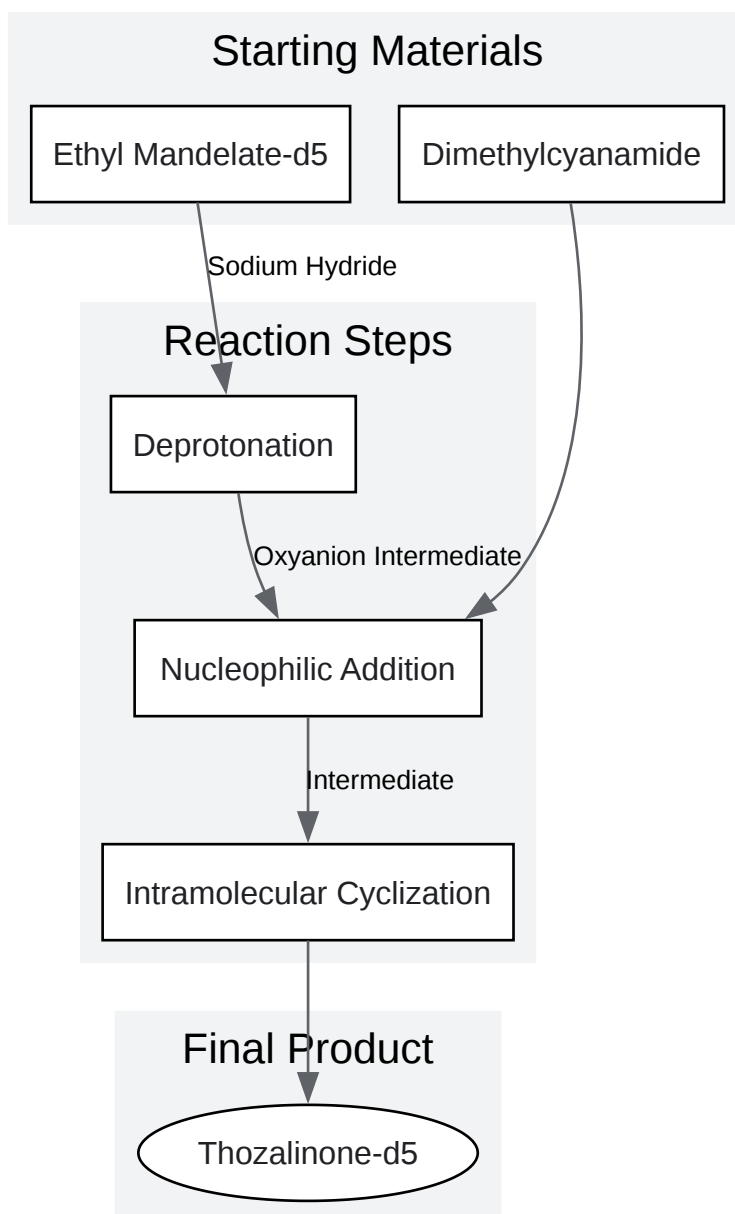
Experimental Protocol:

- **Instrumentation:** A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to an appropriate ionization source (e.g., electrospray ionization - ESI).
- **Sample Preparation:** The sample is dissolved in a suitable solvent and infused directly into the mass spectrometer or injected via an HPLC system.
- **Data Analysis:** The mass spectrum should show a prominent peak corresponding to the $[M+H]^+$ ion of **Thozalinone-d5**. The measured mass should be within a few ppm of the theoretical accurate mass. The isotopic distribution pattern can be analyzed to determine the percentage of the d5 species and to identify the presence of any lower deuterated species.

Synthesis Pathway Overview

The synthesis of Thozalinone provides insight into the potential impurities that may be present. The deuterated analog is synthesized using a similar pathway, starting with the appropriately deuterated precursor.^{[1][6][10]}

Simplified Synthesis of Thozalinone



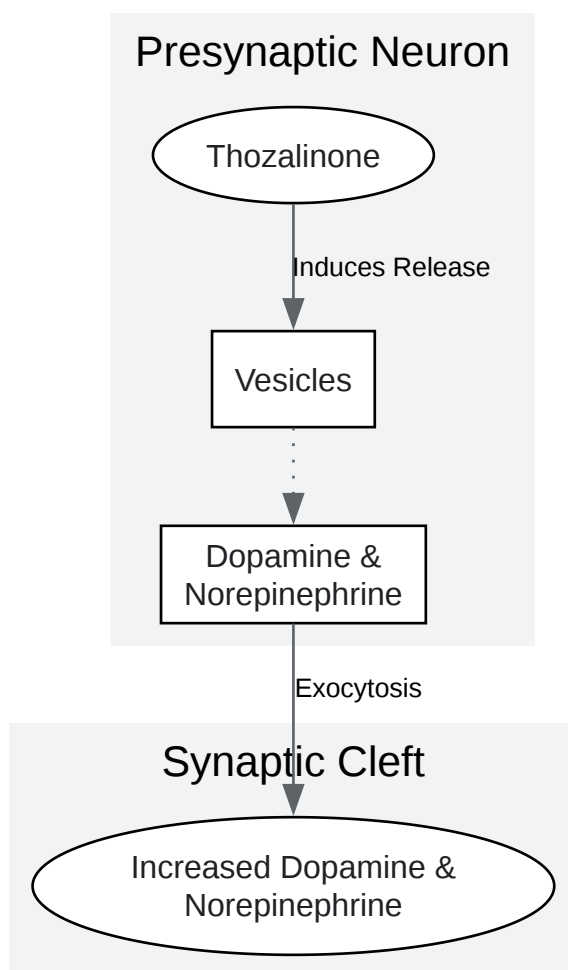
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Caption: A diagram illustrating the key steps in the synthesis of **Thozalinone-d5**.

Mechanism of Action: Dopamine and Norepinephrine Release

Thozalinone exerts its pharmacological effects by acting as a releasing agent for the neurotransmitters dopamine and norepinephrine.[1] This mechanism is central to its stimulant properties.

Thozalinone's Mechanism of Action



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